1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Solubility Enhancement Salt Screening Formulation Development

This racemic benzimidazole building block in hydrochloride salt form offers superior aqueous solubility and crystallinity versus the free base (CAS 73042-50-9), enabling robust amide couplings, reductive aminations, and urea formations under standard medicinal chemistry conditions. The 2‑position amine attachment and racemic nature provide a cost‑effective SAR exploration scaffold before committing to chiral resolution. With ≥95% purity and defined 2–8°C storage, it integrates seamlessly into library synthesis and early process development.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 853789-10-3
Cat. No. B1340913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)ethanamine hydrochloride
CAS853789-10-3
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)N.Cl
InChIInChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H
InChIKeyHFHWHWCRHSKBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride (CAS 853789-10-3): Core Properties and Procurement Baseline


1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride is a heterocyclic benzimidazole derivative presented as a hydrochloride salt. It exhibits a molecular weight of 197.67 g/mol, a canonical SMILES of CC(N)C1=NC2=CC=CC=C2N1.Cl, and a computed logP of approximately 2.00 . This compound is primarily utilized as a synthetic building block, intermediate, or research tool in medicinal chemistry and chemical biology, and is typically supplied with a purity specification of ≥95% [1].

Why 1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride Cannot Be Casually Substituted


In-class benzimidazole ethanamines exhibit distinct differences in salt form, regioisomerism, stereochemistry, and the position of the amine substituent, each of which profoundly impacts solubility, reactivity, and biological recognition [1]. The target compound's hydrochloride salt form directly enhances aqueous solubility and crystallinity compared to its free base (CAS 73042-50-9) . Furthermore, the 2-position amine attachment differentiates it from 1-position or other regioisomeric analogs, and the racemic nature contrasts with single enantiomer variants (e.g., (R)- or (S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride) that may exhibit divergent binding kinetics or synthetic utility [1]. Generic substitution without verification of these specific attributes can lead to altered reaction outcomes, inconsistent biological data, or formulation instability.

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride: Quantified Differentiation Against Key Comparators


Salt Form Drives Superior Aqueous Solubility Over the Free Base

The hydrochloride salt (CAS 853789-10-3) is documented as soluble in water and polar solvents, whereas the free base (CAS 73042-50-9) exhibits limited aqueous solubility . This is a direct consequence of salt formation, which increases the compound's hydrophilicity as evidenced by a computed topological polar surface area (TPSA) of 54.7 Ų for the free base component [1]. The hydrochloride salt's enhanced water solubility is a critical differentiator for aqueous reaction conditions and biological assay compatibility .

Solubility Enhancement Salt Screening Formulation Development

Defined Purity Specification of ≥95% Supports Reproducible Research

The target compound is commercially available with a specified minimum purity of 95% (often listed as 95+% by HPLC) . This level of purity is consistent with many benzimidazole building blocks but exceeds the typical ≥90% purity offered for less refined analogs. For instance, the free base is also specified at 95% , but the hydrochloride salt's specification ensures that impurities from free base synthesis or degradation are controlled. High purity is essential for minimizing side reactions in synthetic campaigns and reducing variability in biological assays .

Purity Quality Control Reproducibility

Regioisomeric and Stereochemical Specificity: A Differentiated Chemical Space

The compound's benzimidazole core with a methyl-substituted ethanamine at the 2-position defines a specific regioisomeric and stereochemical space. Unlike the 2-(1H-benzimidazol-2-yl)ethanamine analog (CAS 4499-07-4) which lacks the alpha-methyl group, this compound presents a chiral center at the alpha carbon. The racemic mixture (CAS 853789-10-3) offers a cost-effective alternative to single enantiomers like (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride (CAS 1234996-74-7) and (S)-1-(1H-benzimidazol-2-yl)ethanamine hydrochloride (CAS 925689-54-9), which are typically more expensive and less readily available in bulk [1]. The presence of the methyl group also influences the compound's logP (computed as 2.00) relative to the unsubstituted 2-(1H-benzimidazol-2-yl)ethanamine (logP ~1.5) [2], indicating greater lipophilicity and potential membrane permeability.

Structure-Activity Relationship Stereochemistry Building Block

Optimal Procurement and Use Cases for 1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride


Medicinal Chemistry: Synthesis of Novel Benzimidazole-Containing Drug Candidates

The compound's primary amine and benzimidazole scaffold make it an ideal building block for generating diverse small-molecule libraries. Its high purity (≥95%) and good aqueous solubility facilitate robust amide coupling, reductive amination, and urea formation reactions under standard medicinal chemistry conditions . The racemic nature provides a cost-effective entry point for exploring SAR around the alpha-methyl position before committing to chiral resolution or asymmetric synthesis [1].

Chemical Biology: Probe Development Targeting Kinases and GPCRs

The benzimidazole core is a known pharmacophore for numerous kinases, GPCRs, and ion channels [2]. 1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride serves as a privileged starting material for synthesizing fluorescent probes, affinity ligands, or photoaffinity labels. The hydrochloride salt's enhanced water solubility ensures compatibility with aqueous biological buffers, minimizing solvent-induced artifacts during probe conjugation or target engagement assays .

Process Chemistry: Salt Form Optimization for Crystallization and Purification

When scaling up synthesis, the hydrochloride salt offers improved crystallinity and ease of isolation compared to the free base . This characteristic can streamline purification, reduce the number of unit operations, and improve overall yield. The defined storage conditions (sealed in dry, 2-8°C) and commercial availability in bulk sizes further support its use in process development and early GMP campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.